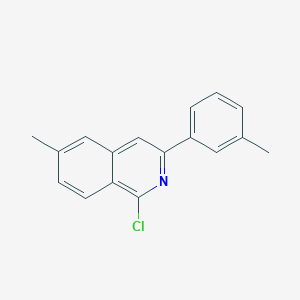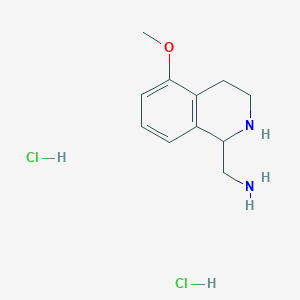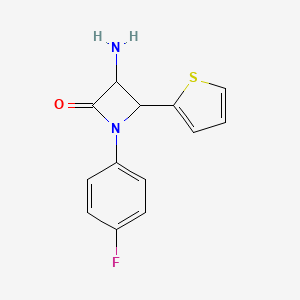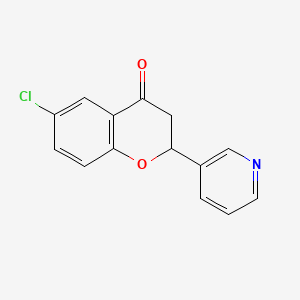
1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-methyl-3-(m-tolyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and other fine chemicals. This compound features a chloro group at the first position, a methyl group at the sixth position, and a m-tolyl group at the third position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and an acid catalyst . Another method involves the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, leading to the formation of isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods: Industrial production of 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 6-methyl-3-(m-tolyl)isoquinoline.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 6-Methyl-3-(m-tolyl)isoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
1-Chloro-6-methyl-3-(m-tolyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with diverse biological activities.
Isoquinoline: The parent compound of 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline, known for its stability and reactivity.
Quinazoline: Another nitrogen-containing heterocycle with significant medicinal applications.
Uniqueness: 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
561046-32-0 |
|---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-4-3-5-13(8-11)16-10-14-9-12(2)6-7-15(14)17(18)19-16/h3-10H,1-2H3 |
InChI Key |
SIGFTANFLFFISN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=CC(=CC3=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)


![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)


![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)


